
1-(Bromomethyl)-4-chloro-2-methylbenzene
Overview
Description
“1-(Bromomethyl)-4-chloro-2-methylbenzene” is a derivative of benzyl bromide, an organic compound with the formula C6H5CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .
Synthesis Analysis
The synthesis of such compounds often involves bromination of the parent compound . For example, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . The exact synthesis process for “this compound” might vary and would need to be referenced from a specific synthesis protocol or research paper.Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of benzyl bromide, which consists of a benzene ring substituted with a bromomethyl group . The exact structure would have additional substitutions at the 4th and 2nd positions of the benzene ring with a chlorine atom and a methyl group, respectively.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be similar to those of related compounds like benzyl bromide . It is likely to be a colorless liquid with a sharp, pungent odor . The exact properties such as boiling point, melting point, density, and solubility would need to be determined experimentally or referenced from a reliable source.Scientific Research Applications
Bromination and Conversion into Sulfur-Functionalised Benzoquinones
1-(Bromomethyl)-4-chloro-2-methylbenzene plays a role in the bromination of dimethylbenzenes and the synthesis of sulfur-containing quinone derivatives. A study by Aitken et al. (2016) explored the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions, leading to the production of different bromination products, including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This research demonstrates the compound's utility in generating novel sulfur-containing quinones, which can have various applications in organic synthesis and material science (Aitken, Jethwa, Richardson, & Slawin, 2016).
Involvement in the Synthesis of Hyperbranched Polyethers
In the field of polymer science, this compound contributes to the synthesis of hyperbranched polyethers. Uhrich et al. (1992) reported that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation, forming polymers with high molecular weights. This process involves both O-alkylation and C-alkylation, highlighting the compound's significance in creating polymers with diverse functional groups and potential applications in materials science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Synthesis of Coenzyme Q Homologs and Analogs
The compound has been used in the synthesis of coenzyme Q homologs and analogs. A study by Yang, Weng, and Zheng (2006) describes a new process for preparing 1,2,3,4‐tetramethoxy‐5‐methylbenzene, a key intermediate in this synthesis. The process utilizes a modified mild brominating agent and demonstrates the compound's role in introducing methyl groups into the aromatic ring, which is crucial for developing coenzyme Q derivatives with potential pharmaceutical applications (Yang, Weng, & Zheng, 2006).
Preparation of Molecular Receptors
In the creation of molecular receptors, this compound is used as an intermediate. Wallace et al. (2005) utilized the compound in the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold. The study highlights the compound's utility in developing scaffolds for molecular receptors, which are essential in molecular recognition and sensor technology (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
Mechanism of Action
The mechanism of action of “1-(Bromomethyl)-4-chloro-2-methylbenzene” in chemical reactions would depend on the specific reaction it is involved in. For instance, in a substitution reaction, the bromomethyl group could potentially act as a leaving group.
Safety and Hazards
As a brominated compound, “1-(Bromomethyl)-4-chloro-2-methylbenzene” could potentially pose hazards such as skin and eye irritation, respiratory irritation, and environmental toxicity . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWZHYCHLFKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122488-73-7 | |
| Record name | 1-(bromomethyl)-4-chloro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


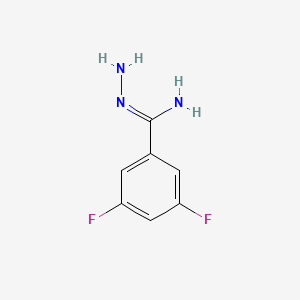
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
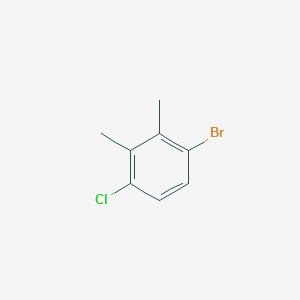
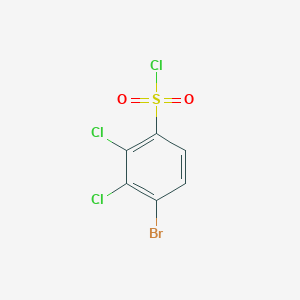

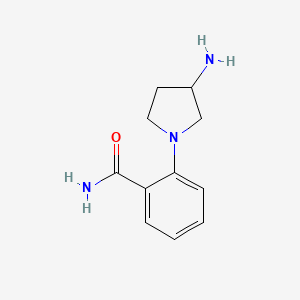
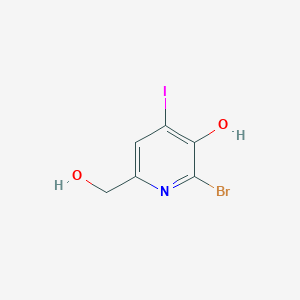
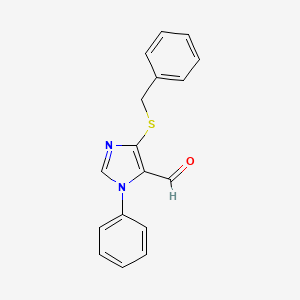
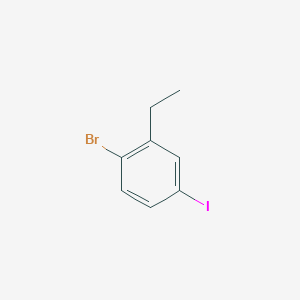
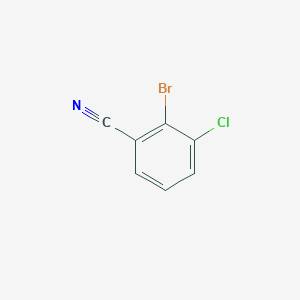
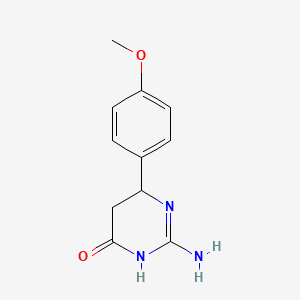
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
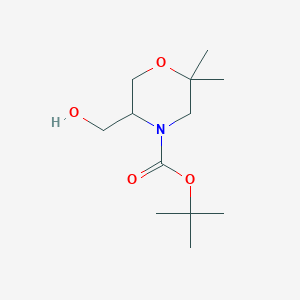
![1-[3-(4-Fluorophenoxy)propyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B1524133.png)
